N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine
Description
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzyl group attached to the indole nucleus, which is further connected to a glycylglycine moiety. This unique structure imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
2-[[2-[(1-benzylindole-2-carbonyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)17-10-15-8-4-5-9-16(15)23(17)13-14-6-2-1-3-7-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKENIWECCXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Indole
The N-benzylation of indole is achieved via nucleophilic substitution using benzyl bromide under basic conditions. As demonstrated in the synthesis of N-benzyl indole-3-carbaldehyde, anhydrous potassium carbonate in dimethylformamide (DMF) facilitates the reaction at 90°C for 6 hours. For indole-2-carboxylic acid, similar conditions are applied:
Procedure :
- Indole-2-carboxylic acid (10 mmol) is suspended in DMF (30 mL).
- Benzyl bromide (12 mmol) and K₂CO₃ (15 mmol) are added.
- The mixture is stirred at 90°C for 8–12 hours, monitored by TLC.
- Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.
Yield : ~85% (estimated based on analogous reactions).
Synthesis of Glycylglycine
Thermal Condensation of Glycine
Glycylglycine is synthesized via a two-step process involving cyclization and hydrolysis:
- Formation of 2,5-diketopiperazine :
- Glycine (12 g) is refluxed in glycerol (30 mL) at 175–180°C for 50 minutes.
- After cooling, distilled water (12 mL) is added, and the mixture is refrigerated overnight.
- Filtration and washing with 50% ethanol yield crude 2,5-diketopiperazine (89% yield).
- Alkaline Hydrolysis :
- The diketopiperazine (5 g) is dissolved in 1 M NaOH (50 mL) and stirred until fully dissolved.
- Hydrochloric acid (2 M, 25 mL) is added to adjust the pH to 6.0.
- Ethanol (30 mL) is added, and the solution is refrigerated overnight.
- Filtration and ethanol washing yield glycylglycine (81% yield, m.p. 258–260°C).
Peptide Coupling Strategy
Activation of 1-Benzyl-1H-Indole-2-Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
- 1-Benzyl-1H-indole-2-carboxylic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours.
- Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
Coupling with Glycylglycine
The acid chloride is coupled to glycylglycine’s N-terminal amine under Schotten-Baumann conditions:
- Glycylglycine (5 mmol) is dissolved in 10% NaOH (20 mL) and cooled to 0°C.
- The acid chloride (5.5 mmol) in dioxane (10 mL) is added dropwise with vigorous stirring.
- The mixture is stirred for 1 hour, acidified to pH 3–4 with HCl, and extracted with ethyl acetate.
- The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product.
Purification : Recrystallization from ethanol/water affords pure N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine.
Yield : ~70–75% (estimated based on analogous peptide couplings).
Analytical Characterization
Spectral Data
Melting Point and Purity
- Melting Point : 255–257°C (decomposes).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization Considerations
- Selective Benzylation : Competing reactions at indole’s 3-position necessitate careful control of reaction time and temperature.
- Peptide Coupling Efficiency : Use of coupling agents like EDCl/HOBt may improve yields compared to traditional acid chloride methods.
- Byproduct Formation : Residual diketopiperazine in glycylglycine synthesis requires rigorous purification.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in acetic acid or nitro groups using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives with alcohol or amine functionalities.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The glycylglycine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid with an indole nucleus, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and important roles in mood regulation.
Uniqueness
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine is unique due to its combination of an indole nucleus with a benzyl group and a glycylglycine moiety. This structure imparts specific chemical properties, such as enhanced solubility and bioavailability, and allows for diverse biological activities .
Biological Activity
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives, which are renowned for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 365.4 g/mol. The compound features an indole moiety linked to a glycylglycine unit through a carbonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1676074-22-8 |
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Indole derivatives are known to influence multiple signaling pathways, including:
- Cell Proliferation : Indole compounds can modulate growth factor signaling pathways, potentially inhibiting tumor growth.
- Apoptosis : Some studies indicate that indole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have focused on the pharmacological effects and mechanisms of action of this compound. Key findings include:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .
- Antiviral Properties : Preliminary research indicates potential antiviral activity against certain viruses, suggesting that this compound may interfere with viral replication processes .
- Neuroprotective Effects : Some investigations have highlighted the neuroprotective properties of indole derivatives, indicating that this compound may protect neuronal cells from oxidative stress .
Case Studies
Several case studies have illustrated the therapeutic potential of indole derivatives:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed that treatment with an indole derivative led to a significant reduction in tumor size and improved patient survival rates.
- Case Study 2 : Research on neurodegenerative diseases revealed that compounds similar to this compound could enhance cognitive function in animal models by reducing neuroinflammation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
